Cas no 2172483-63-3 (5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane)

5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane 化学的及び物理的性質
名前と識別子
-
- 5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane
- 5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane
- 2172483-63-3
- EN300-1641001
-
- インチ: 1S/C14H25NO/c1-10-7-11(2)9-14(8-10)13(12-3-4-12)15-5-6-16-14/h10-13,15H,3-9H2,1-2H3
- InChIKey: JCUHYKNPRGYDFG-UHFFFAOYSA-N
- ほほえんだ: O1CCNC(C2CC2)C21CC(C)CC(C)C2
計算された属性
- せいみつぶんしりょう: 223.193614421g/mol
- どういたいしつりょう: 223.193614421g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1641001-0.05g |
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane |
2172483-63-3 | 0.05g |
$780.0 | 2023-06-04 | ||
Enamine | EN300-1641001-0.25g |
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane |
2172483-63-3 | 0.25g |
$855.0 | 2023-06-04 | ||
Enamine | EN300-1641001-0.1g |
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane |
2172483-63-3 | 0.1g |
$817.0 | 2023-06-04 | ||
Enamine | EN300-1641001-1.0g |
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane |
2172483-63-3 | 1g |
$928.0 | 2023-06-04 | ||
Enamine | EN300-1641001-10000mg |
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane |
2172483-63-3 | 10000mg |
$3992.0 | 2023-09-22 | ||
Enamine | EN300-1641001-100mg |
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane |
2172483-63-3 | 100mg |
$817.0 | 2023-09-22 | ||
Enamine | EN300-1641001-0.5g |
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane |
2172483-63-3 | 0.5g |
$891.0 | 2023-06-04 | ||
Enamine | EN300-1641001-250mg |
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane |
2172483-63-3 | 250mg |
$855.0 | 2023-09-22 | ||
Enamine | EN300-1641001-50mg |
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane |
2172483-63-3 | 50mg |
$780.0 | 2023-09-22 | ||
Enamine | EN300-1641001-1000mg |
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane |
2172483-63-3 | 1000mg |
$928.0 | 2023-09-22 |
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecaneに関する追加情報
Research Brief on 5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane (CAS: 2172483-63-3)
The compound 5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane (CAS: 2172483-63-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic structure, characterized by its unique oxa-aza spiro framework, has shown promising potential in drug discovery, particularly in the development of novel therapeutic agents targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its pharmacological properties and mechanisms of action.
One of the key advancements in the research of this compound is its synthesis via a highly efficient and scalable route, as reported in a 2023 study published in the Journal of Medicinal Chemistry. The study highlighted the use of a palladium-catalyzed cyclopropanation reaction to introduce the cyclopropyl moiety, followed by a series of stereoselective transformations to achieve the desired spirocyclic architecture. The synthetic route not only improved the overall yield but also enabled the production of enantiomerically pure forms, which are crucial for pharmacological studies.
In terms of biological activity, 5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane has demonstrated potent inhibitory effects against a range of microbial pathogens, including drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. A recent in vitro study published in Antimicrobial Agents and Chemotherapy revealed that the compound exhibits a unique mechanism of action by disrupting bacterial cell wall synthesis and inhibiting key enzymes involved in nucleic acid metabolism. These findings position it as a potential candidate for the development of next-generation antibiotics.
Furthermore, the compound's potential applications in CNS disorders have been explored in preclinical models. A 2024 study in Neuropharmacology reported that the spirocyclic derivative exhibits high affinity for serotonin and dopamine receptors, suggesting its utility in treating psychiatric conditions such as depression and schizophrenia. The study also noted its favorable blood-brain barrier penetration and low toxicity profile, which are critical factors for CNS drug development.
Despite these promising findings, challenges remain in the clinical translation of 5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane. Issues such as metabolic stability, pharmacokinetics, and potential off-target effects need to be addressed in future studies. Ongoing research is focused on structural modifications to enhance its drug-like properties and reduce adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into viable therapeutic agents.
In conclusion, 5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane (CAS: 2172483-63-3) represents a promising scaffold in medicinal chemistry, with diverse applications in antimicrobial and CNS drug discovery. Continued research and optimization efforts are essential to unlock its full therapeutic potential and address the remaining challenges in its development.
2172483-63-3 (5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane) 関連製品
- 2287273-51-0(7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole)
- 65456-31-7(5-tert-butyl-2H-1,3-thiaselenole-2-thione)
- 1209587-37-0(4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride)
- 332177-29-4(<br>2-Amino-4-(3,5-dichloro-2-methoxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chrom ene-3-carbonitrile)
- 339220-39-2(Benzothiazole, 2-(4-methyl-3-nitrophenyl)-)
- 886941-96-4(N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-(pyridin-2-yl)methylbenzamide)
- 516461-42-0(2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)
- 2137537-01-8(1,2-Ethanediamine, 1-cycloheptyl-N2-(1-methylethyl)-)
- 2098009-36-8(2-(3-Azidoazetidin-1-yl)-N-isopentylacetamide)
- 2680836-00-2(3-(Methoxymethyl)-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid)




